molecular formula C8H6Cl2F2 B1410689 2,6-Dichloro-4-methylbenzodifluoride CAS No. 1803824-26-1

2,6-Dichloro-4-methylbenzodifluoride

Cat. No.: B1410689
CAS No.: 1803824-26-1
M. Wt: 211.03 g/mol
InChI Key: GVKMLJXQNKCAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methylbenzodifluoride is an organic compound with the molecular formula C8H6Cl2F2. It is a derivative of benzene, where two chlorine atoms and one methyl group are substituted at the 2 and 6 positions, and two fluorine atoms are substituted at the 4 position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methylbenzodifluoride typically involves the chlorination and fluorination of methylbenzene derivatives. One common method includes the reaction of 2,6-dichlorotoluene with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atoms with fluorine atoms.

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a multi-step process. This involves the initial chlorination of toluene to form 2,6-dichlorotoluene, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methylbenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce corresponding carboxylic acids or ketones .

Scientific Research Applications

2,6-Dichloro-4-methylbenzodifluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylbenzodifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in a range of reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2,6-Dichlorotoluene: Similar in structure but lacks the fluorine atoms.

    4-Methylbenzodifluoride: Similar but without the chlorine atoms.

    2,6-Dichloro-4-trifluoromethylbenzene: Contains an additional fluorine atom compared to 2,6-Dichloro-4-methylbenzodifluoride.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethyl)-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKMLJXQNKCAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-methylbenzodifluoride
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-methylbenzodifluoride
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-methylbenzodifluoride
Reactant of Route 4
2,6-Dichloro-4-methylbenzodifluoride
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-methylbenzodifluoride
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-methylbenzodifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.